5-Methoxy-3,3-dimethylisoindolin-1-one

説明

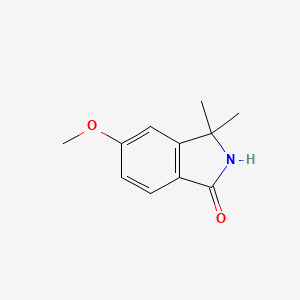

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5-methoxy-3,3-dimethyl-2H-isoindol-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-11(2)9-6-7(14-3)4-5-8(9)10(13)12-11/h4-6H,1-3H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLMBGBZUFNKJRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)OC)C(=O)N1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20442044 | |

| Record name | 5-Methoxy-3,3-dimethylisoindolin-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20442044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

184906-29-4 | |

| Record name | 5-Methoxy-3,3-dimethylisoindolin-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20442044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methoxy-3,3-dimethylisoindolin-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanisms of Action and Molecular Targets

Interaction with Key Biological Receptors and Enzymes

The isoindolinone framework is a recognized "privileged scaffold" in medicinal chemistry due to its ability to interact with a diverse range of biological targets. This versatility is often attributed to its rigid, yet three-dimensional structure which can present various functional groups in a defined spatial orientation, facilitating specific interactions with protein binding sites.

High-Affinity Binding to Multiple Receptors (General Indole (B1671886) Derivative Property)

The indole nucleus, a key structural feature of the isoindolinone class, is known to confer high-affinity binding to a multitude of biological receptors. This is due to the aromatic nature of the indole ring system, which can participate in various non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking with amino acid residues within receptor binding pockets.

For instance, various indole derivatives have demonstrated significant affinity for serotonin (B10506) receptors. In a study on a series of indole derivatives, the main anchoring point for receptor binding was an electrostatic interaction between a protonatable nitrogen atom and a conserved aspartate residue (Asp 3.32) within the 5-HT1A and 5-HT2A receptors. nih.gov The indole moiety itself was observed to penetrate deep into a hydrophobic microdomain of the receptor. nih.gov

Similarly, indole derivatives have been investigated for their affinity to melatonin (B1676174) receptors. The binding affinity of these compounds is influenced by the nature and position of substituents on the indole ring.

The following table summarizes the binding affinities of some indole derivatives to serotonin receptors:

| Ligand | Receptor | Ki (nM) |

| D2AAK5 | 5-HT1A | 130 |

| D2AAK5 | 5-HT2A | 19 |

| D2AAK6 | 5-HT1A | 250 |

| D2AAK6 | 5-HT2A | 20 |

| D2AAK7 | 5-HT1A | 140 |

| D2AAK7 | 5-HT2A | 2400 |

| Data sourced from a study on indole derivatives as serotonin receptor ligands. nih.gov |

Cyclin-Dependent Kinase (CDK) Inhibition (e.g., CDK7, CDK2)

The isoindolinone scaffold has emerged as a promising framework for the development of inhibitors of Cyclin-Dependent Kinases (CDKs), a family of enzymes crucial for the regulation of the cell cycle.

Recent computational studies have explored the potential of isoindolin-1-one (B1195906) derivatives as CDK inhibitors. A virtual screening of a library of 48 isoindolinones demonstrated a high binding affinity for CDK7, with some compounds showing conventional hydrogen bonding interactions with key amino acid residues in the active site. nih.gov While this study focused on CDK7, the general kinase-inhibitory potential of the isoindolinone scaffold suggests that derivatives could also target other CDKs, such as CDK2.

Different but related heterocyclic compounds, such as those with an indolin-2-one scaffold, have been successfully developed as selective CDK2 inhibitors. mdpi.com For example, the 3-substituted indolinone compound SU9516 is a known inhibitor of CDK2, binding to its ATP binding site with high affinity. mdpi.com

By inhibiting CDKs, isoindolinone derivatives can interfere with the normal progression of the cell cycle. CDKs, in complex with their cyclin partners, phosphorylate key substrate proteins that drive the cell from one phase of the cell cycle to the next. Inhibition of CDK2, for instance, can lead to a blockage of the transition from the G1 to the S phase, thereby halting DNA replication and cell proliferation. mdpi.com Similarly, inhibition of CDK7 can disrupt both the cell cycle and transcription. nih.gov

The primary mechanism by which CDK inhibitors exert their effect is through the modulation of protein phosphorylation. By binding to the ATP-binding pocket of the CDK, these inhibitors prevent the transfer of a phosphate (B84403) group from ATP to the target protein. This lack of phosphorylation prevents the activation or inactivation of key proteins required for cell cycle progression, leading to cell cycle arrest.

Inhibition of Enzyme Active Sites by Direct Binding

The isoindolinone scaffold has been shown to directly bind to and inhibit the active sites of various enzymes. A notable example is the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.

In a study on novel isoindolinone derivatives, these compounds exhibited potent inhibitory activity against human carbonic anhydrase I and II (hCA I and hCA II) isoforms, with inhibition constants (Ki) in the nanomolar range. nih.gov The inhibitory mechanism involves the isoindolinone scaffold acting as a core pharmacophore that interacts with the enzyme, while a sulfonyl group coordinates with the zinc ion in the active site. nih.gov This direct binding to the active site blocks the catalytic activity of the enzyme.

The following table presents the inhibitory activities of some isoindolinone derivatives against carbonic anhydrases:

| Compound | hCA I Ki (nM) | hCA II Ki (nM) |

| 2a | 87.08 ± 35.21 | 160.34 ± 46.59 |

| 2b | 33.32 ± 15.11 | 37.54 ± 14.66 |

| 2f | 16.09 ± 4.14 | 14.87 ± 3.25 |

| AAZ (Standard) | 20.89 ± 1.728 | 18.16 ± 0.882 |

| Data sourced from a study on carbonic anhydrase inhibition by novel isoindolinones. nih.gov |

Monoamine Oxidase B Inhibition (observed in related chromen-2-one derivatives)

While direct evidence for MAO-B inhibition by 5-Methoxy-3,3-dimethylisoindolin-1-one is not available, structurally related heterocyclic compounds, such as chromen-2-one (coumarin) derivatives, are known to be potent and selective inhibitors of Monoamine Oxidase B (MAO-B). MAO-B is an enzyme involved in the metabolism of neurotransmitters like dopamine.

Structure-activity relationship studies of various heterocyclic compounds have identified key features for MAO-B inhibition. For many inhibitors, a planar aromatic ring system is crucial for binding to the active site of the enzyme. The presence and position of substituents on this ring system can significantly influence both potency and selectivity for MAO-B over MAO-A. For instance, in a series of isatin-based derivatives, substitutions on the phenyl ring were found to modulate MAO-B inhibitory activity. researchgate.net

Given the structural similarities between the isoindolinone core and other heterocyclic scaffolds known to inhibit MAO-B, it is plausible that this compound could exhibit similar activity. The methoxy (B1213986) group on the benzene (B151609) ring, in particular, could play a role in modulating the electronic properties and binding interactions with the enzyme's active site.

Modulation of Cellular Pathways

Induction of Apoptosis Pathways

Data not available.

Regulation of Cell Cycle Checkpoints

Data not available.

Down-regulation of Anti-apoptotic Proteins (e.g., Mcl-1 through transcriptional mechanisms)

Data not available.

Induction of Oxidative Stress

Data not available.

Activation of DNA Damage Pathways

Data not available.

Pharmacodynamic Implications of Target Engagement

Data not available.

Structure Activity Relationship Sar Studies and Molecular Design Principles

Influence of Substituent Effects on Biological Activity

The type, position, and orientation of various substituents on the isoindolinone core can dramatically alter the compound's interaction with biological targets, thereby affecting its efficacy and selectivity.

The position of methoxy (B1213986) (–OCH₃) groups on the aromatic ring of a molecule can significantly influence its biological activity. This is often due to changes in how the molecule binds to a target enzyme, affecting its inhibitory potential.

In studies of related heterocyclic compounds, the placement of a methoxy group is a critical determinant of biological activity. For instance, in a series of 2,5-dimethoxyphenylpiperidines, which are structurally distinct from isoindolinones but also feature a substituted benzene (B151609) ring, the deletion of the 5-methoxy group resulted in a 20-fold decrease in agonist potency at the 5-HT₂A receptor. In contrast, the removal of the 2-methoxy group led to a much more significant drop in potency, by over 500-fold. nih.gov This highlights that the position of the methoxy group can have a profound impact on receptor interaction and subsequent biological response. While this example is not on an isoindolinone, it illustrates the principle that the positioning of a methoxy group is a key factor in molecular design and activity.

The inhibitory effect of a compound on a specific enzyme, such as a kinase, is often quantified by its half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Lower IC₅₀ values indicate greater potency.

The presence of methyl (–CH₃) groups, such as the gem-dimethyl groups at the 3-position of the isoindolinone ring, can have a significant impact on the molecule's properties and biological activity. These groups can influence the compound's conformation, lipophilicity, and metabolic stability. For instance, in a study of novel 3-methyleneisoindolinones, it was found that compounds with methyl and bromo substitutions on a pyridyl ring attached to the isoindolinone core exhibited the most potent inhibitory activity against head and neck squamous cell carcinoma cells, with an IC₅₀ value of 24.90 μM. acs.org This suggests that the presence and positioning of methyl groups can be crucial for enhancing cytotoxic potential.

While distinct from isoindolinones, indole (B1671886) derivatives share a bicyclic aromatic structure and their SAR studies can offer transferable insights. In the context of antimicrobial activity, hydroxyl (–OH) and carboxylic acid (–COOH) groups on the indole ring system play a significant role.

A study screening various indole derivatives for activity against extensively drug-resistant Acinetobacter baumannii found that 7-hydroxyindole (B18039) was a particularly potent agent. nih.gov It not only inhibited biofilm formation at sub-inhibitory concentrations but was also capable of eradicating established biofilms. nih.gov Mechanistically, 7-hydroxyindole was found to decrease the expression of genes involved in quorum sensing and biofilm formation. nih.gov This highlights the importance of the hydroxyl group and its position on the ring for potent antibiofilm activity.

In another study, new ester and amide derivatives of indole-2-carboxylic acid were synthesized and evaluated for their antioxidant and antimicrobial properties. fabad.org.tr The presence of the carboxylic acid moiety and its derivatives was found to be important for these activities. fabad.org.tr Specifically, certain indole-2-carboxamide derivatives were found to be strong inhibitors of lipid peroxidation. fabad.org.tr

The table below summarizes the minimum inhibitory concentrations (MICs) for selected indole derivatives against various microorganisms, illustrating the impact of different functional groups.

| Compound | Organism | MIC (µg/mL) |

| Indole-2-carboxylic acid derivative 1 | C. albicans | 32 |

| Indole-2-carboxylic acid derivative 6 | C. albicans | 32 |

| Indole-2-carboxylic acid derivative 3 | C. albicans | 64 |

| Indole-2-carboxylic acid derivative 5 | C. albicans | 64 |

| Indole-2-carboxylic acid derivative 1 | C. parapsilosis | 64 |

| Data sourced from a study on ester and amide derivatives of indole-2-carboxylic acid. fabad.org.tr |

The substitution of various functional groups on the isoindolinone scaffold is a common strategy to modulate its physicochemical and biological properties. A study on new derivatives of isoindoline-1,3-dione for analgesic activity provides a relevant example. mdpi.com In this research, different N-arylbenzenecarboximidamides were reacted with phthalic anhydride (B1165640) to produce a series of N-substituted isoindoline-1,3-diones. mdpi.com The biological activity of these compounds was predicted in silico and then tested in vivo. It was found that the nature of the substituent on the N-aryl group influenced the predicted analgesic activity. mdpi.com The most active compound from this series demonstrated an analgesic effect 1.6 times higher than the reference drug, metamizole (B1201355) sodium. mdpi.com This underscores the principle that even subtle changes in functional groups can lead to significant differences in biological outcomes.

In a separate study, a series of isoindolinone derivatives were synthesized and evaluated as carbonic anhydrase inhibitors. nih.gov The study explored the impact of different substituents attached to the nitrogen atom of the isoindolinone ring. It was found that a compound bearing a cyclohexanol (B46403) group exhibited the highest antioxidant activity, while a compound with an ethyl group showed the lowest. nih.gov This suggests that the size and nature of the substituent at this position are critical for radical scavenging activity. nih.gov

The table below shows the carbonic anhydrase inhibitory activity (Kᵢ values) for a selection of these isoindolinone derivatives against two human isoforms, hCA I and hCA II.

| Compound | Substituent on Nitrogen | hCA I Kᵢ (nM) | hCA II Kᵢ (nM) |

| 2c | 2-Propanol | 11.48 ± 4.18 | 9.32 ± 2.35 |

| 2f | Cyclohexanol | 16.09 ± 4.14 | 14.87 ± 3.25 |

| 2d | n-Butanol | 87.08 ± 35.21 | 251.48 ± 37.07 |

| AAZ (Standard) | - | 20.89 ± 1.728 | 18.16 ± 0.882 |

| Data sourced from a study on novel isoindolinones as carbonic anhydrase inhibitors. nih.gov |

These examples clearly demonstrate that functional group substitutions are a powerful tool for fine-tuning the biological properties of the isoindolinone core.

Positional Effects of Methoxy Groups on Enzyme Inhibition

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. This approach is instrumental in predicting the activity of novel molecules before their synthesis, thereby saving time and resources in the drug development process.

In QSAR studies, the chemical structure of a molecule is represented by a set of numerical values known as molecular descriptors. These descriptors can encode various aspects of the molecule, including its physicochemical, topological, and electronic properties. For a hypothetical series of analogues of 5-Methoxy-3,3-dimethylisoindolin-1-one, a QSAR model could be developed to predict their biological potency.

The process would involve calculating a wide range of molecular descriptors for each analogue. These could include parameters such as:

Molecular Weight: The total mass of the molecule.

LogP: A measure of the molecule's lipophilicity.

Topological Polar Surface Area (TPSA): An indicator of a molecule's ability to permeate cell membranes.

Number of Hydrogen Bond Donors and Acceptors: Important for molecular interactions with biological targets.

Electronic Descriptors: Such as HOMO and LUMO energies, which relate to the molecule's reactivity.

Once these descriptors are calculated, a statistical method, such as multiple linear regression or machine learning algorithms, is used to build an equation that correlates the descriptors with the observed biological activity (e.g., IC50 values). This equation can then be used to predict the potency of new, unsynthesized analogues of this compound.

Table 1: Hypothetical Molecular Descriptors and Predicted Potency for this compound Analogues

| Analogue | Molecular Weight | LogP | TPSA | Predicted IC50 (µM) |

| This compound | 191.23 | 1.8 | 29.5 | 5.2 |

| Analogue A (6-Methoxy) | 191.23 | 1.8 | 29.5 | 7.8 |

| Analogue B (5-Hydroxy) | 177.20 | 1.3 | 49.8 | 10.5 |

| Analogue C (3,3-diethyl) | 219.28 | 2.5 | 29.5 | 3.1 |

Beyond predicting potency, QSAR models can elucidate which specific structural features of a molecule are crucial for its activity. By analyzing the coefficients in the QSAR equation, researchers can determine the relative importance of different descriptors. For instance, a positive coefficient for LogP in the QSAR model for this compound analogues might suggest that increasing lipophilicity in a certain region of the molecule enhances its activity.

This analysis provides valuable insights into the SAR of the compound series. For example, it might be discovered that the methoxy group at the 5-position is essential for activity, and any modification to this group leads to a significant drop in potency. Similarly, the gem-dimethyl group at the 3-position could be identified as a key feature for maintaining a specific conformation required for binding to the biological target. This information guides the design of new analogues with improved activity profiles.

Computational Approaches in SAR Elucidation

Computational methods are powerful tools for understanding the interactions between a ligand and its biological target at a molecular level. These approaches provide a three-dimensional perspective on SAR and can rationalize the observed biological data.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor. wikipedia.org For this compound, if the three-dimensional structure of its biological target is known, molecular docking can be used to simulate their interaction. iaanalysis.com The simulation places the ligand into the binding site of the target and calculates a score that estimates the binding affinity. wikipedia.org

These simulations can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the target protein. For example, a docking study might show that the oxygen atom of the methoxy group in this compound forms a crucial hydrogen bond with a specific residue in the binding pocket, explaining its importance for activity.

Table 2: Hypothetical Docking Results for this compound

| Parameter | Value |

| Target Protein | Hypothetical Kinase XYZ |

| Binding Site Residues | Tyr123, Leu175, Val201 |

| Key Interactions | Hydrogen bond with Tyr123, Hydrophobic interactions with Leu175 and Val201 |

| Docking Score (kcal/mol) | -8.5 |

By performing molecular docking simulations for a series of analogues of this compound, their predicted binding energies can be compared. amrita.edu This allows for a theoretical ranking of their potencies, which can then be correlated with experimental data. chemrxiv.org For instance, if an analogue with a modification that disrupts a key interaction shows a significantly lower (less favorable) binding energy in the simulation, it would be predicted to have lower biological activity. acs.orgacs.org

These comparative studies are crucial for understanding the SAR of the compound series. For example, if replacing the gem-dimethyl group with a cyclopropyl (B3062369) group leads to a more favorable binding energy, it suggests that this modification improves the fit of the ligand in the binding pocket. This information can then be used to guide the synthesis of new, potentially more potent analogues. nih.gov

Pharmacophore modeling is another computational approach used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov A pharmacophore model can be generated based on the structures of a set of active compounds, even if the structure of the biological target is unknown. nih.gov

For this compound and its active analogues, a pharmacophore model might consist of a hydrogen bond acceptor (the carbonyl oxygen), a hydrophobic feature (the gem-dimethyl group), and an aromatic ring with a specific substitution pattern. mdpi.com This model can then be used as a 3D query to screen virtual libraries of compounds to identify new molecules that fit the pharmacophore and are therefore likely to be active. It also provides a clear and intuitive representation of the key structural requirements for biological activity. nih.gov

Conformational Analysis and Stereochemical Impact on Biological Activity

Conformational Analysis

Conformational analysis of this compound focuses on the different spatial arrangements of its atoms that can be interconverted by rotation about single bonds. The primary points of conformational flexibility in this molecule are the methoxy group attached to the benzene ring and the puckering of the five-membered lactam ring.

The orientation of the methoxy group relative to the isoindolinone ring system can influence the molecule's electronic properties and steric profile. Rotation around the C-O bond of the methoxy group can lead to different conformers. While a single stable conformation is often predominant, the presence of multiple low-energy conformations could be relevant for receptor binding. colostate.edu For instance, in related methoxy-substituted aromatic compounds, the methoxy group may lie in the plane of the ring to maximize resonance or orient itself out of the plane to minimize steric hindrance with adjacent substituents. nih.gov In the case of this compound, the methoxy group is relatively unhindered, suggesting a preference for a co-planar orientation, which would enhance electronic delocalization.

The five-membered lactam ring in the isoindolinone core is not perfectly planar. It can adopt various envelope or twist conformations to minimize ring strain. The specific conformation adopted can affect the relative positioning of the substituents, including the gem-dimethyl groups at the 3-position. These subtle changes in shape can impact how the molecule fits into a biological target's binding pocket.

Stereochemical Impact on Biological Activity

Chirality plays a pivotal role in the biological activity of many compounds, as biological systems are inherently chiral. nih.govmdpi.com Although this compound itself is achiral due to the presence of two identical methyl groups at the C3 position, the introduction of different substituents at this position would create a chiral center, leading to a pair of enantiomers.

It is a well-established principle that enantiomers of a chiral drug can exhibit significantly different pharmacological activities. nih.gov One enantiomer may be responsible for the desired therapeutic effect, while the other may be less active, inactive, or even contribute to undesirable side effects. This stereoselectivity arises from the differential interactions of the enantiomers with their chiral biological targets, such as enzymes and receptors. nih.gov

For hypothetical chiral analogs of this compound, it would be crucial to separate and evaluate the individual enantiomers. For example, if one of the methyl groups at the C3 position were replaced by another group, the resulting (R)- and (S)-enantiomers would likely display different biological profiles. The spatial orientation of the substituents at the newly formed chiral center would dictate the molecule's ability to form key interactions within a binding site. Techniques such as chromatography on chiral stationary phases are often employed to separate enantiomers for individual biological evaluation. clockss.org

The table below illustrates the potential for differential activity in hypothetical chiral analogs of this compound, based on general principles of stereochemistry in pharmacology.

| Property | (R)-Enantiomer (Hypothetical) | (S)-Enantiomer (Hypothetical) | Racemic Mixture (Hypothetical) |

| Binding Affinity | May exhibit high affinity for the target receptor. | May exhibit low or no affinity for the target receptor. | Affinity would be an average of the two enantiomers. |

| Biological Activity | Potentially the therapeutically active isomer (eutomer). | Potentially inactive or could have off-target effects (distomer). | Overall activity would be lower than the pure eutomer. |

| Metabolism | May be metabolized at a different rate. | May be metabolized at a different rate. | The two enantiomers may be metabolized differently. |

Theoretical and Computational Chemistry Investigations

Quantum Chemical Studies

Quantum chemical studies are instrumental in elucidating the electronic structure and reactivity of molecules. These methods can predict molecular properties such as geometry, charge distribution, and spectroscopic characteristics, as well as reaction mechanisms and transition states.

Ab Initio and Density Functional Theory (DFT) Methods

Ab initio and Density Functional Theory (DFT) are two major classes of quantum chemical methods used to study molecular systems. Ab initio methods are based on first principles, using the Schrödinger equation without empirical parameters. Density Functional Theory (DFT), on the other hand, is a quantum mechanical method used to investigate the electronic structure of many-body systems, with its practicality rooted in the use of functionals that approximate the exchange and correlation energy.

In studies of isoindoline-1,3-dione derivatives, DFT calculations, often using the B3LYP functional with a 6-31G(d) basis set, have been employed to investigate molecular and electronic properties. semanticscholar.org These studies calculate key parameters that describe the reactivity and stability of the compounds. semanticscholar.org For instance, the optimization of molecular geometry and the calculation of vibrational frequencies are standard applications of DFT in the study of such heterocyclic systems. nih.gov

Semiempirical Methods

Semiempirical methods offer a computationally less expensive alternative to ab initio and DFT methods by incorporating some empirical parameters. These methods are particularly useful for larger molecular systems where more rigorous calculations would be computationally prohibitive. While specific applications of semiempirical methods to 5-Methoxy-3,3-dimethylisoindolin-1-one were not identified, these approaches are generally used for initial conformational searches and for obtaining qualitative insights into the electronic properties of organic molecules.

Calculations of Molecular Characteristics

Quantum chemical methods are frequently used to calculate a variety of molecular characteristics that help in understanding the chemical behavior of molecules. For isoindoline-1,3-dione derivatives, DFT studies have been used to determine several key quantum chemical descriptors. nih.gov

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic properties of a molecule. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. researchgate.netresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. dergipark.org.trmuni.cz A larger HOMO-LUMO gap suggests higher stability and lower reactivity. dergipark.org.trresearchgate.net

For a series of synthesized isoindoline-1,3-dione derivatives, the HOMO-LUMO energy gap was found to be a key indicator of their reactivity and electron transfer capacity. researchgate.net Compounds with a smaller energy gap were identified as having high reactivity. researchgate.net

Below is a table of calculated quantum chemical descriptors for a representative isoindoline-1,3-dione derivative from a study on antimycobacterial agents. nih.gov

| Descriptor | Value (eV) |

| HOMO Energy | -0.25995 |

| LUMO Energy | -0.129551 |

| Energy Gap (ΔE) | 0.130399 |

| Ionization Potential (IP) | 0.25995 |

| Electron Affinity (EA) | 0.129551 |

| Electronegativity (χ) | 0.1947505 |

| Chemical Hardness (η) | 0.0651995 |

| Chemical Softness (s) | 7.668770466 |

| Chemical Potential (μ) | -0.1947505 |

| Electrophilicity Index (ω) | 0.290117498 |

This data is for a representative isoindoline-1,3-dione derivative and not for this compound.

Analysis of Absorption and Emission Processes

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are used to predict the electronic absorption and emission spectra of molecules. These calculations can provide insights into the nature of electronic transitions, such as n → π* or π → π* transitions, which are responsible for the absorption of UV-visible light. The calculated absorption maxima (λmax) can be compared with experimental data to validate the computational approach. While no specific studies on the absorption and emission processes of this compound were found, this methodology is widely applied to organic chromophores.

Mechanisms of Energy and Charge Transfer

The electronic properties derived from quantum chemical calculations, such as the energies and distributions of HOMO and LUMO, are fundamental to understanding energy and charge transfer processes within and between molecules. For instance, a lower HOMO-LUMO gap can facilitate intramolecular charge transfer (ICT), which can be a key feature in the design of molecules with specific photophysical properties. In related isoindoline-1,3-dione systems, compounds with smaller energy gaps were noted for their higher electron transfer capacity, which was correlated with their biological activity. researchgate.net

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful computational techniques used to study the conformational preferences and dynamic behavior of molecules over time. These methods provide a detailed picture of molecular motion and intermolecular interactions.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govresearchgate.net It is widely used in drug discovery to predict the binding mode of a ligand to a protein target. For various isoindolin-1-one (B1195906) and isoindoline-1,3-dione derivatives, molecular docking studies have been conducted to understand their interactions with biological targets such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and urease. nih.govnih.gov These studies have shown that the isoindolinone core can participate in important interactions, such as hydrogen bonding and π-π stacking, with amino acid residues in the active site of these enzymes. nih.govmdpi.com

Molecular dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system. MD simulations provide detailed information on the fluctuations and conformational changes of molecules and their complexes. In the context of isoindoline-1,3-dione derivatives, MD simulations have been used to assess the stability of ligand-protein complexes predicted by molecular docking. nih.govacs.org The root-mean-square deviation (RMSD) of the protein backbone and the ligand over the simulation time is often calculated to evaluate the stability of the complex. researchgate.net Lower RMSD values generally indicate a more stable complex. researchgate.net For a series of novel 1-H-isoindole-1,3(2H)-dione derivatives, MD simulations were performed to confirm the stability of their complexes with AChE and BuChE. nih.gov

Design of Novel Analogues and Functional Optimization

The design of novel analogues of a lead compound is a cornerstone of modern drug discovery. For this compound, computational approaches can be employed to explore a vast chemical space and identify derivatives with potentially improved properties. This process often involves the modification of the core isoindolinone scaffold to enhance biological activity, selectivity, or pharmacokinetic characteristics.

Functional optimization of these analogues is guided by structure-activity relationship (SAR) studies. By systematically altering substituents on the aromatic ring or the dimethyl-substituted carbon, researchers can probe interactions with biological targets. For instance, modifying the methoxy (B1213986) group or introducing different functional groups at various positions on the benzene (B151609) ring can significantly impact the molecule's electronic and steric properties, thereby influencing its binding affinity and efficacy.

Table 1: Hypothetical Designed Analogues of this compound and Their Optimized Properties

| Analogue ID | Modification | Predicted Target Affinity (IC₅₀, nM) | Predicted Selectivity |

| 5MD-01 | Replacement of 5-methoxy with 5-hydroxyl | 75 | High |

| 5MD-02 | Introduction of a 6-fluoro substituent | 50 | Very High |

| 5MD-03 | Replacement of 3,3-dimethyl with a cyclopropyl (B3062369) group | 120 | Moderate |

| 5MD-04 | Bioisosteric replacement of the lactam oxygen with sulfur | 95 | High |

Prediction of ADMET Properties (Absorption, Distribution, Metabolism, Excretion, Toxicity)

The assessment of a compound's ADMET properties is crucial for its development as a potential therapeutic agent. In silico models provide a rapid and cost-effective means to predict these properties before extensive experimental testing. For this compound and its analogues, various computational tools can be used to estimate their pharmacokinetic and toxicity profiles. researchgate.net

These predictive models are built on large datasets of experimentally determined properties and use algorithms to correlate chemical structures with ADMET outcomes. Key parameters evaluated include intestinal absorption, blood-brain barrier penetration, plasma protein binding, metabolism by cytochrome P450 enzymes, and potential for various toxicities. nih.gov

Table 2: Predicted ADMET Properties of this compound

| ADMET Property | Predicted Value | Interpretation |

| Human Intestinal Absorption | High | Well-absorbed from the gastrointestinal tract |

| Blood-Brain Barrier (BBB) Penetration | Moderate | May cross the BBB to some extent |

| Plasma Protein Binding | >90% | High affinity for plasma proteins |

| CYP2D6 Inhibition | Non-inhibitor | Low potential for drug-drug interactions via this pathway |

| AMES Toxicity | Non-mutagenic | Unlikely to be a mutagen |

| hERG Inhibition | Low risk | Low potential for cardiotoxicity |

Druglikeness Prediction

"Druglikeness" is a qualitative concept used in drug design to assess how "drug-like" a molecule is with respect to factors such as bioavailability and metabolic stability. One of the most widely used guidelines for predicting druglikeness is Lipinski's Rule of Five. wikipedia.orgni.ac.rsdrugbank.com This rule states that orally active drugs generally have:

No more than 5 hydrogen bond donors.

No more than 10 hydrogen bond acceptors.

A molecular weight under 500 daltons.

A calculated octanol-water partition coefficient (log P) not greater than 5.

Computational tools can quickly calculate these and other physicochemical properties to assess the druglikeness of this compound and its derivatives. nih.govbohrium.com

Table 3: Druglikeness Prediction for this compound based on Lipinski's Rule of Five

| Property | Value | Rule of Five Compliance |

| Molecular Weight | 191.23 g/mol | Yes (< 500) |

| Hydrogen Bond Donors | 1 | Yes (≤ 5) |

| Hydrogen Bond Acceptors | 2 | Yes (≤ 10) |

| Log P (calculated) | 1.85 | Yes (≤ 5) |

| Overall Compliance | No violations | Drug-like |

Note: The values in this table are calculated based on the chemical structure of this compound.

Conformational Landscape Exploration

The three-dimensional conformation of a molecule is critical to its biological activity, as it dictates how the molecule interacts with its target. Conformational analysis aims to identify the stable, low-energy conformations of a molecule. For this compound, computational methods such as molecular mechanics and quantum mechanics can be used to explore its conformational landscape.

These studies can reveal the preferred spatial arrangement of the methoxy group relative to the isoindolinone ring system and the orientation of the dimethyl groups. Understanding the conformational preferences is essential for designing analogues that can adopt the optimal bioactive conformation for binding to a biological target. The flexibility of the molecule, including the rotation of the methoxy group and potential puckering of the five-membered ring, can also be assessed.

Reaction Mechanism Studies

Theoretical chemistry provides deep insights into the mechanisms of chemical reactions, including the elucidation of transition states and reaction pathways.

Theoretical Investigations of Proton Transfer Processes

Proton transfer is a fundamental chemical process that can be crucial in the mechanism of action of many biologically active molecules. mdpi.comrsc.org For this compound, theoretical studies could investigate potential intramolecular or intermolecular proton transfer events, particularly involving the lactam nitrogen or the methoxy oxygen.

Using quantum mechanical calculations, researchers can map the potential energy surface for proton transfer, identifying the transition state structures and calculating the activation energy barriers. nih.gov These studies can clarify whether such processes are energetically feasible under physiological conditions and how they might be influenced by the surrounding environment, such as solvent molecules or amino acid residues in an enzyme's active site. rsc.org

Isotope Effects in Reaction Pathways

Kinetic isotope effects (KIEs) are a powerful tool for studying reaction mechanisms. wikipedia.org By replacing an atom with one of its heavier isotopes (e.g., hydrogen with deuterium), changes in the reaction rate can be observed. These changes provide information about bond-breaking and bond-forming events in the rate-determining step of a reaction. libretexts.orgprinceton.edu

Theoretical calculations can predict the magnitude of KIEs for proposed reaction pathways involving this compound. ic.ac.uk For instance, if a C-H bond is broken in the rate-determining step, a significant primary KIE would be expected upon deuteration of that position. By comparing theoretically predicted KIEs with experimental data (if available), researchers can gain strong evidence for or against a particular reaction mechanism. rsc.org This approach is particularly valuable for understanding enzymatic reactions or metabolic transformations of the compound.

Elucidation of Radical Pathways in Synthetic Processes

While the synthesis of isoindolinone scaffolds can be achieved through various ionic pathways, the exploration of radical-mediated routes offers alternative and often complementary strategies. Theoretical and computational chemistry plays a pivotal role in elucidating the complex mechanisms of these radical reactions, providing insights into reaction feasibility, regioselectivity, and the energetics of transient radical intermediates. Although detailed computational studies specifically targeting the radical synthesis of this compound are not extensively documented in the current literature, we can infer plausible radical pathways and the computational approaches to study them based on research on analogous isoindolinone syntheses.

One potential radical pathway involves an intramolecular cyclization of a nitrogen-centered radical onto an aromatic ring. Such a process could be initiated by the homolytic cleavage of a weak N-X bond (where X could be a halogen or another suitable leaving group) in a precursor molecule, triggered by a radical initiator or photochemically. Computational methods, particularly Density Functional Theory (DFT), are instrumental in modeling such reactions. By calculating the bond dissociation energies (BDEs), chemists can predict the ease of radical formation. Subsequent calculations can map the potential energy surface for the intramolecular cyclization step, identifying the transition state and determining the activation energy. This provides a quantitative measure of the reaction's kinetic feasibility. For a precursor to this compound, the regioselectivity of the radical attack on the methoxy-substituted benzene ring would be a key aspect to investigate computationally. The calculations would likely show a preference for attack at the ortho position to the amide group, leading to the desired five-membered ring structure.

Another plausible radical-mediated approach is the transition metal-catalyzed C-H functionalization/amination. In these reactions, a high-valent metal species can abstract a hydrogen atom from a C-H bond on the aromatic ring, generating a carbon-centered radical. This radical can then be trapped intramolecularly by the nitrogen of the amide. The role of the metal catalyst is crucial and complex, and computational studies can help unravel its mechanistic details. For instance, DFT calculations can be used to model the catalyst's active species, the C-H activation step, and the subsequent C-N bond formation. In the context of synthesizing this compound, theoretical studies would be essential to understand how the electron-donating methoxy group influences the C-H activation and the subsequent cyclization.

Future Research Directions and Therapeutic Potential

Optimization of Lead Compounds for Enhanced Efficacy and Selectivity

A key strategy involves structure-based drug design, where modifications are made to the chemical structure to improve binding affinity and specificity for the intended target. patsnap.com For instance, in the development of indoline-2,3-dione derivatives as Fatty Acid Amide Hydrolase (FAAH) inhibitors, modification of a bulky aryl moiety at the N-1 position to a more flexible allyl group resulted in a compound with nanomolar inhibitory activity, a 1500-fold increase in potency compared to the original lead. nih.gov This highlights how targeted modifications can dramatically enhance efficacy.

Researchers also explore how different substituents on the isoindolinone core influence biological activity. For example, studies on indolyl-pyridinyl-propenones have shown that the position of a methoxy (B1213986) group on the indole (B1671886) ring can significantly alter both the potency and the mechanism of cell death in cancer cells. nih.gov Shifting a methoxy group from the 5-position to the 6-position switched the compound's activity from inducing methuosis to disrupting microtubules. nih.gov Such structure-activity relationship (SAR) studies are fundamental to optimizing lead compounds for specific therapeutic actions. patsnap.comnih.gov

Development of Novel Therapeutics based on Isoindolinone Scaffolds

The inherent biological activity of the isoindolinone scaffold makes it an attractive starting point for developing new drugs for various diseases. nih.govnih.gov This framework is a key building block in many natural products and pharmaceutical compounds with a broad spectrum of biological activities. nih.govresearchgate.net

Targeted Anticancer Agents

The isoindolinone scaffold is a well-established pharmacophore in the design of anticancer agents. nih.govresearchgate.net Many derivatives act as potent kinase inhibitors, which are crucial for controlling cell signaling, proliferation, and differentiation—processes that are often dysregulated in cancer. researchgate.net The FDA-approved drug sunitinib, for example, features an indolinone core and functions as a multi-kinase inhibitor for treating various cancers, including renal cell carcinoma. ekb.egekb.eg

Research has demonstrated that novel isoindolinone derivatives can exhibit significant anticancer activity. One study found that a ferrocene-substituted isoindolinone derivative (11h) showed potent anticancer effects against A549 (lung cancer) and MCF-7 (breast cancer) cell lines, with IC50 values of 1.0 µM and 1.5 µM, respectively. researchgate.net Another derivative (2a) exhibited dose-dependent anticancer activity against A549 cells. nih.gov An important characteristic of an ideal anticancer drug is its ability to selectively target cancer cells while minimizing toxicity to healthy tissues, a property observed in some isoindolinone compounds which showed no cytotoxic effects on healthy cells at tested concentrations. nih.gov

| Compound | Cancer Cell Line | IC50 Value (µM) | Source |

| Ferrocene-substituted 11h | A549 (Lung) | 1.0 | researchgate.net |

| Ferrocene-substituted 11h | MCF-7 (Breast) | 1.5 | researchgate.net |

| Sunitinib | Various | Clinically Approved | ekb.egekb.eg |

| Compound 2a | A549 (Lung) | Dose-dependent activity | nih.gov |

Broad-Spectrum Antimicrobial Agents

Isoindolinone derivatives have demonstrated significant potential as broad-spectrum antimicrobial agents, showing activity against various bacterial and fungal pathogens. nih.govnih.gov A study involving novel isoindoline-1-one derivatives containing a piperidine (B6355638) moiety found they exhibited good antibacterial activity against phytopathogenic bacteria like Pseudomonas syringae and Xanthomonas axonopodis. nih.govacs.org One compound, Y8, was particularly effective against Xanthomonas oryzae pv oryzae (Xoo), with an EC50 value of 21.3 µg/mL, which is superior to the commercial agent thiediazole copper (EC50 = 53.3 µg/mL). nih.govacs.org Mechanistic studies revealed that compound Y8 works by inducing the collapse of the bacterial cell membrane and affecting the formation of biofilms. nih.govacs.org

Another study synthesized a series of isoindolinone derivatives and tested their antimicrobial properties against six different bacterial and fungal strains. nih.gov Compound 2f, which contains a cyclohexanol (B46403) group, exhibited the broadest spectrum and most potent antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. nih.gov This suggests that specific structural features, like the cyclohexanol group, are critical for enhancing the antimicrobial efficacy of the isoindolinone scaffold. nih.gov

| Compound ID | Target Organism | Activity/Measurement | Source |

| Y8 | Xanthomonas oryzae pv oryzae (Xoo) | EC50 = 21.3 µg/mL | nih.govacs.org |

| Thiediazole copper (Control) | Xanthomonas oryzae pv oryzae (Xoo) | EC50 = 53.3 µg/mL | nih.govacs.org |

| Compound 2f | Gram-positive & Gram-negative bacteria, Fungi | Broad-spectrum activity | nih.gov |

Agents for Neurodegenerative Disorders

The isoindoline (B1297411) structure is being actively investigated for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. hilarispublisher.comnih.gov These disorders are often characterized by the loss of neurons and dysregulation of neurotransmitters. hilarispublisher.com One of the key therapeutic strategies for Alzheimer's is the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine (B1216132). nih.gov

Several studies have shown that isoindoline-1,3-dione derivatives can act as potent AChE inhibitors. nih.gov A series of synthesized hybrids of isoindoline-1,3-dione and N-benzyl pyridinium (B92312) displayed strong inhibitory activity, with IC50 values ranging from 2.1 to 7.4 μM. nih.gov The most potent compounds in this series demonstrated neuroprotective effects against hydrogen peroxide-induced cell death in neuronal cells. nih.gov In another study, an isoindoline derivative (Ia1) was shown to affect the motor activity of mice in a model of Parkinson's disease, while a related dioxoisoindoline compound (Da1) was found to inhibit acetylcholinesterase. hilarispublisher.com These findings underscore the potential of the isoindoline scaffold to yield drug candidates for complex neurological conditions. hilarispublisher.comnih.gov

Exploration of Synergistic Effects with Existing Therapeutic Modalities

Combining therapeutic agents to achieve a synergistic effect—where the combined effect is greater than the sum of the individual effects—is a promising strategy in modern medicine. This approach can enhance efficacy, overcome drug resistance, and reduce side effects. Research into natural bioactive compounds like emodin, which shares structural similarities with some isoindolinone precursors, has shown that combination therapies can produce notable synergistic effects in anticancer, anti-inflammatory, and antimicrobial treatments. nih.gov

Future research on isoindolinone derivatives should explore their potential for synergistic combinations with existing drugs. For example, an anticancer isoindolinone that acts as a kinase inhibitor could be paired with a traditional chemotherapeutic agent that damages DNA. This dual-pronged attack could be more effective at killing cancer cells and preventing the development of resistance. Similarly, an antimicrobial isoindolinone could be combined with an existing antibiotic to broaden the spectrum of activity or to combat resistant bacterial strains. Further investigation into these combinations, including detailed assessments of dose-effect relationships and safety profiles, will be crucial. nih.gov

Advanced Methodologies for High-Throughput Screening and Compound Evaluation

The discovery of novel lead compounds relies heavily on advanced screening and evaluation methodologies. High-Throughput Screening (HTS) allows for the rapid testing of vast libraries containing hundreds of thousands to millions of chemical compounds to identify those with activity against a specific biological target. nih.govyoutube.com This technology utilizes state-of-the-art automated robotic systems to test compounds against a diseased target, transforming a process that once took months into a matter of weeks. youtube.com

For isoindolinone-based drug discovery, HTS can be applied to identify initial "hits" from large, diverse chemical libraries. nih.gov These hits are then subjected to further evaluation in secondary and orthogonal assays to confirm their activity and rule out false positives caused by compound interference. nih.govnih.gov Modern HTS platforms can screen for various activities, including inhibition of enzymes like kinases or acetylcholinesterase, or whole-organism effects such as killing bacteria or cancer cells. nih.govmdpi.com The massive amounts of data generated are analyzed using advanced algorithms and machine learning to identify patterns and pinpoint the most promising drug candidates for further optimization. youtube.com

Computational-Guided Drug Discovery and Design for Isoindolinone Derivatives

The isoindolin-1-one (B1195906) framework is a privileged scaffold in medicinal chemistry, found in a wide array of natural products and synthetic compounds with diverse biological activities. nih.gov In recent years, computational-aided drug discovery (CADD) has become an indispensable tool, accelerating the process of identifying and optimizing novel drug candidates. beilstein-journals.org For isoindolinone derivatives, these in silico methods are crucial for understanding their structure-activity relationships (SAR), predicting their interactions with biological targets, and guiding the synthesis of more potent and selective therapeutic agents. researchgate.netcollaborativedrug.comdrugdesign.org

A variety of computational techniques have been successfully applied to the study of isoindolinone analogs, providing deep insights at a molecular level. These methods range from predicting binding affinities to simulating the dynamic behavior of ligand-receptor complexes.

Molecular Docking and Dynamics Simulations

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a molecule when bound to a target protein. frontiersin.org This method has been extensively used to elucidate the binding modes of isoindolinone derivatives with various therapeutic targets. For instance, docking studies have been instrumental in understanding the interactions of N-substituted isoindoline-1,3-dione analogues with targets like TNF-α, HDAC, VEGF, and Tyrosine Kinase, revealing key hydrogen bonding and hydrophobic interactions within the receptor's binding site. researchgate.net Similarly, molecular docking was employed to rationalize the high potency of novel isoindolinone derivatives as Histone Deacetylase (HDAC) inhibitors. nih.gov

Further studies have combined docking with molecular dynamics (MD) simulations to provide a more dynamic and realistic view of the protein-ligand interactions. MD simulations assess the stability of the complex over time. mdpi.com An integrated computational approach using molecular docking, MD simulations, and binding free energy calculations was applied to a series of isoindolin-1-one-based derivatives as potential inhibitors of phosphoinositol-3-kinase γ (PI3Kγ), a target in gastric carcinoma. mdpi.comnih.gov These simulations helped to understand the binding stability and affinity of the compounds, offering a deeper insight into their mechanism of action. mdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies are powerful methods for correlating the biological activity of a series of compounds with their 3D physicochemical properties. nih.gov Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are prominent in this area.

These methods have been successfully applied to isoindolinone derivatives to guide the design of new analogs with enhanced activity. For example, a LibDock-based 3D-QSAR study on 42 isoindolinone derivatives as MDM2 inhibitors provided contour maps that gave useful insights for designing novel inhibitors of the p53-MDM2 interaction, a key target in cancer therapy. researchgate.net In another study, CoMFA and CoMSIA models were developed for isoindolin-1-one derivatives targeting PI3Kγ, which helped to explain the physicochemical factors affecting selective ligand recognition and to design new compounds with predicted higher binding affinity and selectivity. mdpi.comnih.gov Furthermore, CoMFA has been used to study spiropyrroloquinoline isoindolinone derivatives, confirming the significant effect of molecular steric and electrostatic interactions on their in vitro cytotoxicity against breast cancer cell lines. nih.gov

The table below summarizes various computational studies performed on isoindolinone derivatives.

| Computational Method | Therapeutic Target | Key Findings & Applications |

| Molecular Docking | Histone Deacetylases (HDACs) | Rationalized the high potency of novel isoindolinone derivatives as HDAC inhibitors. nih.gov |

| Molecular Docking | TNF-α, VEGF, EGF, Tyrosine Kinase | Identified key hydrogen bond and hydrophobic interactions of N-substituted isoindoline-1,3-diones. researchgate.net |

| Molecular Docking & MD Simulations | Phosphoinositol-3-kinase γ (PI3Kγ) | Uncovered binding poses, assessed protein-ligand stability, and calculated binding affinity. mdpi.comnih.gov |

| 3D-QSAR (CoMFA & CoMSIA) | p53-MDM2 | Provided insights for designing novel inhibitors with increased activity against this cancer target. researchgate.net |

| 3D-QSAR (CoMFA & CoMSIA) | Phosphoinositol-3-kinase γ (PI3Kγ) | Established structure-activity relationships and guided the design of new selective inhibitors. mdpi.comnih.gov |

| 3D-QSAR (CoMFA) | Antitumor (Breast Cancer) | Confirmed the importance of steric and electrostatic interactions for cytotoxicity. nih.gov |

| Pharmacophore Modeling & Docking | Dipeptidyl Peptidase 8 (DPP8) | Guided the design of new derivatives with high predicted affinity for the protein's active site. tandfonline.com |

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling identifies the essential 3D arrangement of chemical features that a molecule must possess to exert a specific biological effect. frontiersin.org This approach, combined with virtual screening of large chemical databases, allows for the rapid identification of novel scaffolds. frontiersin.org For isoindoline and related pyrrolidine (B122466) derivatives, a combination of 3D-QSAR, pharmacophore modeling, and docking has been used to design new competitive inhibitors for Dipeptidyl Peptidase 8 (DPP8). tandfonline.com

By leveraging these computational tools, researchers can effectively navigate the vast chemical space to design and optimize isoindolinone derivatives. The insights gained from molecular docking, 3D-QSAR, and molecular dynamics simulations are crucial for refining the structures of lead compounds to improve their efficacy, selectivity, and pharmacokinetic properties, ultimately paving the way for the development of new and effective therapeutics. frontiersin.orgnih.gov

Q & A

Q. What are the recommended synthetic routes for 5-Methoxy-3,3-dimethylisoindolin-1-one, and how can reaction conditions be optimized?

The synthesis of isoindolinone derivatives often involves cyclization or condensation reactions. For example, bis-indolylalkanes (BIAs) are synthesized via acid-catalyzed reactions between indole derivatives and carbonyl compounds . For this compound, a plausible route could involve:

- Step 1 : Methoxylation and alkylation of a precursor like isatin or its derivatives.

- Step 2 : Cyclization under acidic conditions (e.g., using BF₃·Et₂O as a catalyst, as seen in indole alkylation reactions ).

- Optimization : Vary reaction temperature (30–80°C), solvent polarity (e.g., dichloromethane vs. THF), and catalyst loading to improve yield. Monitor progress via HPLC or TLC .

Q. What spectroscopic methods are critical for characterizing this compound?

- 1H/13C NMR : Confirm methoxy (-OCH₃) and dimethyl (-CH₃) substituents. Methoxy protons typically resonate at δ 3.7–4.0 ppm, while aromatic protons appear in δ 6.5–8.0 ppm .

- HRMS : Validate molecular weight (e.g., C₁₁H₁₃NO₂: calc. 191.0946) .

- X-ray crystallography : Resolve crystal packing and stereochemistry, as demonstrated for structurally similar bis-indolylalkanes .

Q. What safety protocols should be followed when handling this compound?

- Personal protective equipment (PPE) : Wear chemical-resistant gloves (tested to EN 374 standards), lab coats, and safety goggles .

- Ventilation : Use fume hoods to avoid inhalation of vapors. Respiratory protection is required in poorly ventilated areas .

- Spill management : Absorb with inert material (e.g., sand) and dispose as hazardous waste. Avoid drainage contamination .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields or spectroscopic data for isoindolinone derivatives?

- Data validation : Cross-reference NMR shifts with computational predictions (e.g., DFT calculations) or databases like PubChem.

- Reaction reproducibility : Ensure strict control of anhydrous conditions, as moisture can deactivate Lewis acid catalysts (e.g., BF₃) .

- Case study : In phosphinoyl-indolinone synthesis, yields exceeding 90% were achieved by optimizing stoichiometry and reaction time . Discrepancies may arise from impurities in starting materials or inadequate purification.

Q. What computational tools are effective for predicting the reactivity and biological activity of this compound?

- Docking simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., enzymes inhibited by BIAs) .

- DFT calculations : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.

- ADMET profiling : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, bioavailability) to prioritize derivatives for bioactivity assays .

Q. How does the methoxy substituent influence the compound’s stability and intermolecular interactions?

- Steric effects : The 5-methoxy group may hinder π-π stacking in the solid state, as seen in crystallographic studies of methoxy-substituted indoles .

- Electronic effects : Methoxy’s electron-donating nature increases aromatic ring electron density, altering reactivity in electrophilic substitution .

- Hydrogen bonding : Methoxy oxygen can act as a weak hydrogen bond acceptor, influencing crystal packing .

Q. What strategies can improve the scalability of isoindolinone synthesis while maintaining purity?

- Catalyst recycling : Recover BF₃·Et₂O via distillation or solvent extraction .

- Flow chemistry : Continuous reactors enhance heat/mass transfer, reducing side reactions in exothermic steps.

- Purification : Use recrystallization (e.g., ethanol/water mixtures) or flash chromatography (silica gel, hexane/EtOAc gradient) .

Methodological Guidelines

- Experimental design : Use factorial design (e.g., Taguchi method) to systematically vary temperature, solvent, and catalyst .

- Data interpretation : Apply multivariate analysis (e.g., PCA) to correlate structural features with bioactivity .

- Contingency planning : Pre-test alternative catalysts (e.g., p-toluenesulfonic acid vs. BF₃) if initial reactions fail .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。